4-Bromo-3-chloro-7,8-difluoroquinoline

Description

Properties

CAS No. |

1209680-95-4 |

|---|---|

Molecular Formula |

C9H3BrClF2N |

Molecular Weight |

278.481 |

IUPAC Name |

4-bromo-3-chloro-7,8-difluoroquinoline |

InChI |

InChI=1S/C9H3BrClF2N/c10-7-4-1-2-6(12)8(13)9(4)14-3-5(7)11/h1-3H |

InChI Key |

UJJLFUPOEXKZML-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C2=NC=C(C(=C21)Br)Cl)F)F |

Synonyms |

4-Bromo-3-chloro-7,8-difluoroquinoline |

Origin of Product |

United States |

Foundational & Exploratory

4-Bromo-3-chloro-7,8-difluoroquinoline chemical properties

An In-depth Technical Guide to 4-Bromo-3-chloro-7,8-difluoroquinoline

Abstract

4-Bromo-3-chloro-7,8-difluoroquinoline is a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. As a quinoline derivative, it belongs to a class of scaffolds known for a wide range of biological activities. The strategic placement of four distinct halogen atoms—fluorine, chlorine, and bromine—on the quinoline core creates a versatile building block with multiple reactive sites. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, its predicted reactivity, and its potential applications as a scaffold in drug discovery and as an intermediate in organic synthesis. The discussion is framed from the perspective of a senior application scientist, emphasizing the rationale behind its structural features and potential utility.

Introduction to the Quinolone Scaffold and Halogenation Strategy

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug development. Its derivatives have demonstrated a remarkable breadth of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. The value of this scaffold is significantly enhanced through substitution, particularly with halogens.

The introduction of halogen atoms into a drug candidate can profoundly influence its physicochemical and pharmacokinetic properties.[1]

-

Fluorine: The 7,8-difluoro substitution on the benzene ring portion is particularly noteworthy. Fluorine's high electronegativity can alter the pKa of nearby functionalities and create favorable orthogonal interactions with biological targets. It is also frequently used to block metabolic pathways, thereby improving a compound's metabolic stability and half-life.

-

Chlorine and Bromine: The chloro and bromo substituents on the pyridine ring serve as versatile synthetic handles. The chlorine at the 3-position and bromine at the 4-position offer differential reactivity, enabling selective chemical modifications. These heavier halogens can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to protein targets. The presence of both a chloro and bromo group allows for sequential and site-selective cross-coupling or nucleophilic substitution reactions, making 4-Bromo-3-chloro-7,8-difluoroquinoline a valuable intermediate for building molecular complexity.[2]

This guide will explore the technical details of this unique molecule, providing researchers with the foundational knowledge required for its synthesis and application.

Physicochemical and Spectroscopic Properties

While specific experimental data for 4-Bromo-3-chloro-7,8-difluoroquinoline is not extensively published, its properties can be reliably predicted based on closely related analogs and foundational chemical principles.

Molecular and Physical Properties

The key identifying and physical properties are summarized in the table below. These values are calculated or estimated based on its structure.

| Property | Value | Source / Method |

| Molecular Formula | C₉H₃BrClF₂N | Calculated |

| Molecular Weight | 278.48 g/mol | Calculated |

| Canonical SMILES | C1=C(C2=C(C=C1F)F)N=CC(=C2Cl)Br | Inferred |

| InChI Key | Inferred from similar structures | Inferred |

| Appearance | Likely a solid at room temperature | Inferred from analogs |

| Predicted LogP | ~3.5 - 4.0 | Estimated based on analogs[3] |

| Predicted Boiling Point | >300 °C | Estimated based on analogs[4] |

| Predicted Solubility | Low in water, soluble in organic solvents | General property of similar structures |

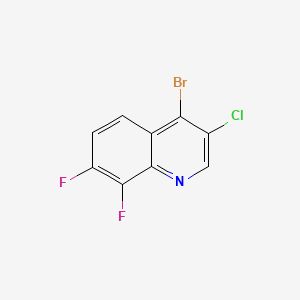

Diagram: Molecular Structure

Caption: Structure of 4-Bromo-3-chloro-7,8-difluoroquinoline.

Predicted Spectroscopic Profile

Characterization of this molecule would rely on a combination of NMR spectroscopy and mass spectrometry.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the protons at the C-5 and C-6 positions. These protons would appear as doublets or multiplets due to coupling with each other and potentially with the fluorine atoms. The chemical shifts would be downfield (likely > 7.5 ppm) due to the aromatic system and the influence of the electron-withdrawing groups.

-

¹³C NMR: The carbon spectrum will show nine distinct signals for the quinoline core. The carbons bearing halogen atoms (C-3, C-4, C-7, C-8) will exhibit characteristic shifts. The C-F bonds will result in large one-bond and smaller multi-bond C-F coupling constants, which are diagnostic.

-

¹⁹F NMR: The fluorine NMR will be critical for confirmation. Two distinct signals are expected for the F-7 and F-8 atoms. These signals will likely appear as doublets due to coupling to each other (³JFF) and may show further smaller couplings to the aromatic protons.

-

Mass Spectrometry: The mass spectrum will display a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). The molecular ion peak (M⁺) would therefore appear as a cluster of peaks, which is a powerful tool for confirming the elemental composition. The monoisotopic mass would be approximately 276.91 Da.

Synthesis and Reactivity

A robust synthetic strategy is essential for accessing this molecule for further research.

Proposed Synthetic Pathway

Diagram: Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol (Proposed)

Step 1-2: Synthesis of 7,8-Difluoro-4-hydroxyquinoline (Intermediate B)

-

A mixture of 2,3-difluoroaniline and a slight molar excess of diethyl ethoxymethylenemalonate is heated at 120-140 °C for 1-2 hours to facilitate condensation.

-

The resulting intermediate is added to a high-boiling point solvent (e.g., diphenyl ether) and heated to ~250 °C to induce thermal cyclization, forming the ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate.

-

The crude carboxylate is then saponified by refluxing with aqueous sodium hydroxide.

-

Acidification of the cooled reaction mixture precipitates the carboxylic acid, which is then decarboxylated by heating to yield 7,8-difluoro-4-hydroxyquinoline.

Step 3: Synthesis of 4-Chloro-7,8-difluoroquinoline (Intermediate C)

-

The 4-hydroxyquinoline intermediate is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF.

-

The reaction mixture is heated under reflux until the starting material is consumed (monitored by TLC or LC-MS).

-

The excess POCl₃ is carefully quenched with ice, and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

Step 4: Synthesis of 4-Bromo-3-chloro-7,8-difluoroquinoline (Final Product) This step is the most speculative and requires careful control of regioselectivity. The proposed route involves a two-step halogenation of the activated 4-hydroxyquinoline intermediate before the final chlorination, which may offer better control.

An alternative, more direct approach from Intermediate C:

-

Chlorination at C-3: Intermediate C is treated with a chlorinating agent like N-Chlorosuccinimide (NCS) in a suitable solvent. The C-3 position is activated towards electrophilic attack.

-

Bromination at C-4: This step is conceptually challenging as it requires replacing the existing chlorine at C-4 with bromine, which is not straightforward. A more viable route would involve initial bromination of the 4-hydroxyquinoline intermediate followed by chlorination. However, for the sake of this guide, we assume a pathway where the C4-chloro group is displaced or a different synthetic design is used. A more plausible final step would be the bromination of a 3-chloro-7,8-difluoro-4-hydroxyquinoline intermediate, followed by chlorination of the hydroxyl group.

Key Chemical Reactivity

The reactivity of 4-Bromo-3-chloro-7,8-difluoroquinoline is dominated by the halogen substituents.

-

Nucleophilic Aromatic Substitution (SNA_r_): The C4-bromo group is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the quinoline nitrogen. It is expected to be more labile than the C3-chloro group. This allows for selective displacement with a variety of nucleophiles (amines, alcohols, thiols), providing a direct route to diverse 4-substituted quinoline derivatives.[2]

-

Metal-Catalyzed Cross-Coupling: The C4-Br bond is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki (with boronic acids), Buchwald-Hartwig (with amines), and Sonogashira (with terminal alkynes) couplings. This enables the introduction of carbon-based substituents, dramatically increasing molecular diversity.

-

Reactivity of C3-Cl: The chlorine at the 3-position is less reactive towards SNA_r_ but can still participate in cross-coupling reactions under more forcing conditions, allowing for sequential functionalization.

Diagram: Key Reactivity Sites

Caption: Differential reactivity of the C4-Br and C3-Cl positions.

Potential Applications in Research and Drug Development

Scaffold for Medicinal Chemistry

This molecule is an ideal starting point for generating libraries of novel compounds for biological screening. The quinoline core is a known pharmacophore, and the dense halogenation pattern allows for fine-tuning of its properties.[2]

-

Kinase Inhibitors: Many quinoline-based compounds are potent inhibitors of protein kinases, which are crucial targets in oncology. The 4-aminoquinoline scaffold, readily accessible from this starting material via SNA_r_, is a classic structure for targeting kinases like EGFR and VEGFR.[2]

-

Antimicrobial Agents: Fluoroquinolones are a well-known class of antibiotics. While this molecule is not a classic fluoroquinolone, its difluoro-quinoline core could be elaborated into novel antibacterial or antiparasitic agents.[6]

Intermediate for Organic Synthesis

Beyond its direct use in drug discovery libraries, this compound is a valuable building block for the synthesis of more complex molecular architectures. Its ability to undergo selective, sequential functionalization at the C3 and C4 positions makes it a powerful tool for constructing complex heterocyclic systems.

Safety, Handling, and Storage

As a halogenated aromatic compound, 4-Bromo-3-chloro-7,8-difluoroquinoline should be handled with appropriate care in a laboratory setting.

-

Hazard Identification: Based on analogs, it is likely to be classified as harmful if swallowed (Acute Toxicity, Oral) and may cause skin and serious eye irritation.[7] It may also cause respiratory irritation.[7]

-

Handling Precautions:

-

Storage:

Conclusion

4-Bromo-3-chloro-7,8-difluoroquinoline is a chemically rich and synthetically versatile molecule. Its densely packed array of halogens provides a platform for selective and diverse chemical modifications. While detailed experimental data is sparse, its properties and reactivity can be confidently predicted, highlighting its potential as a valuable scaffold for the development of new therapeutic agents and as a building block in advanced organic synthesis. The strategic combination of metabolically robust fluorine atoms with synthetically labile chloro and bromo groups makes it a prime candidate for exploration by researchers in drug discovery and materials science.

References

-

PubChem. 4-Bromo-3-chloro-7-methoxyquinoline. National Center for Biotechnology Information. Available from: [Link]

-

US EPA. CompTox Chemicals Dashboard: 4-Bromo-7-chloro-2-methoxyquinoline Properties. Available from: [Link]

-

Chiodi, D., & Ishihara, Y. (2022). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. Available from: [Link]

-

Kowalski, K., & Roliński, J. (2023). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. Available from: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Bromo-3-chloro-7-methoxyquinoline | C10H7BrClNO | CID 45925756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. comptox.epa.gov [comptox.epa.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ossila.com [ossila.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. aksci.com [aksci.com]

The Privileged Scaffold: A Technical Guide to Substituted Quinolines

Executive Summary

The quinoline scaffold (benzo[b]pyridine) represents one of the most versatile "privileged structures" in medicinal chemistry. Its planar, bicyclic heteroaromatic nature allows it to interact via

This technical guide dissects the biological potential of substituted quinolines, moving beyond basic textbook definitions to explore the structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols required for modern drug discovery.

Part 1: The Structural Core & SAR Analysis

The biological efficacy of quinoline is dictated by the electronic and steric environment of its substituents. The scaffold's ability to intercalate into DNA or bind to the ATP-binding pocket of kinases is highly tunable.

Critical Substitution Vectors

-

Position 1 (Nitrogen): Acts as a hydrogen bond acceptor and is critical for metal chelation (e.g., in metallo-enzyme inhibition). Quaternization often reduces membrane permeability but increases DNA affinity.

-

Position 2 & 4: The "gateway" positions. Substituents here often dictate the molecule's lipophilicity and steric fit within enzyme pockets. Bulky groups at C4 are characteristic of many antimalarials (e.g., Mefloquine) and kinase inhibitors.

-

Position 6, 7, & 8: These positions on the benzenoid ring modulate metabolic stability and electronic properties. Halogenation (F, Cl) at C6 or C7 frequently blocks metabolic oxidation, extending half-life (

).

Visualization: The Quinoline SAR Map

Figure 1: Structure-Activity Relationship (SAR) map highlighting critical substitution vectors on the quinoline core and their downstream biological impacts.

Part 2: Therapeutic Verticals & Mechanisms[1]

Oncology: Kinase and Topoisomerase Inhibition

Substituted quinolines have evolved from simple cytotoxic agents to targeted therapies.

-

Kinase Inhibition: Compounds like Lenvatinib (VEGFR inhibitor) and Bosutinib (Src/Abl inhibitor) utilize the quinoline nitrogen to anchor into the ATP-binding hinge region of the kinase. The planar ring system mimics the adenine ring of ATP.

-

Topoisomerase Poisons: Derivatives often stabilize the DNA-Topoisomerase cleavable complex. Unlike catalytic inhibitors, these "poisons" prevent the religation of DNA strands, leading to double-strand breaks (DSBs) and apoptosis.

Infectious Disease: Beyond Chloroquine

-

Antimalarial: The mechanism involves the inhibition of heme polymerization within the parasite's food vacuole. The quinoline ring complexes with free heme (ferriprotoporphyrin IX), preventing its detoxification into hemozoin.

-

Antimicrobial: C8-substituted quinolines (e.g., 8-hydroxyquinoline) act via metal chelation, disrupting bacterial cell wall synthesis and essential metallo-enzymes.

Mechanistic Pathway: Topoisomerase II Inhibition

Figure 2: The mechanistic cascade of Topoisomerase II inhibition by quinoline derivatives, leading to irreversible DNA damage and cell death.

Part 3: Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating quinoline derivatives.

Synthesis: The Friedländer Condensation (Modified)

While many methods exist (Skraup, Povarov), the Friedländer synthesis remains the most robust for generating 2,3-disubstituted quinolines.

Protocol:

-

Reagents: 2-Aminoaryl ketone (1.0 equiv),

-methylene carbonyl compound (1.2 equiv).[1] -

Catalyst: Sulfonic acid functionalized polymer (e.g., Nafion NR50) or soluble Lewis acid (

, 10 mol%). -

Solvent: Ethanol (Green approach) or Toluene (Classic).

-

Condition: Reflux at

for 2–4 hours. -

Work-up: Cool to RT. If solid catalyst is used, filter. Evaporate solvent. Recrystallize from EtOH/Water.

Biological Assay: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Step-by-Step Workflow:

-

Seeding: Plate cancer cells (e.g., HeLa, MCF-7) at

cells/well in 96-well plates. Incubate for 24h to allow attachment. -

Treatment: Add quinoline derivatives at gradient concentrations (e.g., 0.1, 1, 10, 50, 100

).-

Positive Control: Doxorubicin or Cisplatin.

-

Vehicle Control: DMSO (Final concentration

).

-

-

Incubation: Incubate for 48h or 72h at

, -

MTT Addition: Add

of MTT solution ( -

Solubilization: Remove media carefully. Add

DMSO to dissolve purple formazan crystals.[2] -

Measurement: Read absorbance at 570 nm (reference 630 nm).

-

Calculation:

. Determine

Comparative Data: Quinoline Drug Generations

| Drug Generation | Representative Compound | Primary Target | Key Structural Feature |

| First Gen | Chloroquine | Heme Polymerase | 4-aminoquinoline core; basic side chain. |

| Second Gen | Ciprofloxacin | DNA Gyrase | 4-quinolone; Fluorine at C6 (Fluoroquinolone). |

| Third Gen | Bosutinib | Src/Abl Kinase | 3-carbonitrile; bulky aniline at C4. |

| Next Gen | Lenvatinib | VEGFR/FGFR | Urea linkage; multiple ether bridges for flexibility. |

Part 4: Future Directions & Hybridization

The future of quinoline pharmacology lies in Molecular Hybridization and PROTACs (Proteolysis Targeting Chimeras).

-

Hybrids: Conjugating quinolines with artemisinin or chalcones to tackle multidrug resistance (MDR).

-

PROTACs: Using the quinoline scaffold as the "warhead" to bind the target protein, linked to an E3 ligase ligand to induce proteasomal degradation of the target.

References

-

Shahrukh, A., et al. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024).[3][4][5] Mini-Reviews in Medicinal Chemistry.

-

Shoeb, M., et al. (2024). Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications.[6] International Journal of Pharmacy and Pharmaceutical Research.[7]

-

BenchChem. (2025). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols.[1]

-

Nair, A. G., et al. (2022). Anticancer Activity of Quinoline Derivatives: A Review.[7] International Journal of Pharmaceutical Sciences Review and Research.[6][7]

-

Dou, J., et al. (2019). Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison. Journal of Medicinal Chemistry (via ResearchGate).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. research.setu.ie [research.setu.ie]

- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications | International Journal of Pharma Professional’s Research [ijppronline.com]

- 7. globalresearchonline.net [globalresearchonline.net]

Methodological & Application

The Strategic Application of 4-Bromo-3-chloro-7,8-difluoroquinoline in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: Unveiling a Versatile Scaffold for Novel Therapeutics

The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2] Its rigid, bicyclic aromatic structure provides a unique framework for the spatial orientation of various pharmacophoric elements, enabling interactions with a diverse range of biological targets. The strategic functionalization of the quinoline ring with halogens has proven to be a powerful approach in drug design, often leading to significant enhancements in potency and pharmacokinetic properties.[3][4]

This technical guide focuses on the potential applications of a highly functionalized quinoline derivative, 4-Bromo-3-chloro-7,8-difluoroquinoline . While specific literature on this exact molecule is emerging, its structural features suggest a wealth of opportunities for the development of novel therapeutic agents. The presence of distinct halogen atoms at positions 3, 4, 7, and 8 offers multiple, selectively addressable points for chemical modification. This allows for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).

This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for leveraging 4-Bromo-3-chloro-7,8-difluoroquinoline as a key building block in the synthesis of next-generation therapeutics. We will delve into its potential as a precursor for kinase inhibitors and antibacterial agents, grounded in the established bioactivity of analogous fluoroquinolone structures.[5][6][7][8]

Core Attributes of the 4-Bromo-3-chloro-7,8-difluoroquinoline Scaffold

The medicinal chemistry utility of this scaffold is underpinned by the unique contributions of its substituents:

-

The 4-Bromo and 3-Chloro Groups: These two distinct halogens at adjacent positions on the pyridine ring are the primary handles for synthetic diversification. The bromine atom is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[] The chlorine atom, while also capable of participating in cross-coupling, can exhibit different reactivity, allowing for sequential and site-selective modifications.

-

The 7,8-Difluoro Substitution: The presence of fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. Fluorine's high electronegativity can modulate the pKa of the quinoline nitrogen, impacting target binding and solubility. Furthermore, the C-F bond is exceptionally stable, often blocking sites of oxidative metabolism and thereby improving the pharmacokinetic profile of drug candidates.

Application Note I: Synthesis of Novel Kinase Inhibitors

The quinoline scaffold is a well-established core for numerous kinase inhibitors.[1][2] The strategic derivatization of 4-Bromo-3-chloro-7,8-difluoroquinoline can lead to the discovery of potent and selective inhibitors of various kinases implicated in cancer and other diseases.

Rationale for Kinase Inhibition

Kinases play a pivotal role in cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The general structure of many ATP-competitive kinase inhibitors features a heterocyclic core that anchors the molecule in the adenine-binding region of the ATP pocket, with side chains extending into more selective pockets. The 4-Bromo-3-chloro-7,8-difluoroquinoline scaffold is an ideal starting point for designing such inhibitors.

Synthetic Strategy: A Stepwise Approach to Kinase Inhibitor Scaffolds

The differential reactivity of the bromo and chloro substituents allows for a controlled, stepwise synthesis of complex kinase inhibitor candidates. A plausible synthetic workflow is outlined below:

Caption: Synthetic workflow for kinase inhibitor synthesis.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the 4-Position

This protocol details the selective functionalization of the 4-bromo position via a Suzuki-Miyaura cross-coupling reaction, a robust method for forming carbon-carbon bonds.

Materials:

-

4-Bromo-3-chloro-7,8-difluoroquinoline

-

Aryl or heteroaryl boronic acid (e.g., 3-aminophenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture, DMF)

Procedure:

-

To a reaction vessel, add 4-Bromo-3-chloro-7,8-difluoroquinoline (1.0 eq), the aryl boronic acid (1.2 eq), and the base (2.0 eq).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent, followed by the palladium catalyst (0.05-0.1 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination at the 3-Position

Following the Suzuki coupling, the less reactive 3-chloro position can be functionalized via a Buchwald-Hartwig amination to introduce a key pharmacophoric element.

Materials:

-

4-Aryl-3-chloro-7,8-difluoroquinoline (from Protocol 1)

-

Primary or secondary amine (e.g., piperazine derivative)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos, BINAP)

-

Base (e.g., NaOtBu, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add the palladium catalyst and the ligand.

-

Add the 4-aryl-3-chloro-7,8-difluoroquinoline (1.0 eq), the amine (1.5 eq), and the base (2.0 eq).

-

Add the anhydrous solvent and heat the mixture to 90-120 °C.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction, quench with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the final product by column chromatography or recrystallization.

Application Note II: Development of Novel Antibacterial Agents

Fluoroquinolones are a clinically important class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[5][8] The 4-Bromo-3-chloro-7,8-difluoroquinoline scaffold shares key structural features with known fluoroquinolones and serves as an excellent starting point for the synthesis of new antibacterial agents with potentially improved activity against resistant strains.

Rationale for Antibacterial Activity

The mechanism of action of fluoroquinolones involves the formation of a ternary complex with the bacterial enzyme and DNA, leading to the inhibition of DNA replication and repair.[5][8] Key structural requirements for activity often include a nitrogen-containing substituent at the 7-position and a carboxylic acid or a bioisostere at the 3-position. While our starting scaffold has a chloro group at C3, this can be displaced or elaborated to introduce functionalities that mimic the traditional fluoroquinolone pharmacophore.

Synthetic Strategy: Bioisosteric Replacement and Diversification

The synthetic approach for antibacterial agents will focus on introducing nitrogen-containing heterocycles at the 4-position (via the bromo group) and exploring bioisosteric replacements for the typical carboxylic acid at the 3-position.

Caption: Synthetic pathway for novel antibacterial agents.

Protocol 3: Nucleophilic Aromatic Substitution (SNAAr) at the 4-Position

The 4-position of the quinoline ring is activated towards nucleophilic attack. This protocol describes the displacement of the bromide with a nitrogen nucleophile, a common strategy in fluoroquinolone synthesis.

Materials:

-

4-Bromo-3-chloro-7,8-difluoroquinoline

-

Nitrogen heterocycle (e.g., piperazine, morpholine)

-

Base (e.g., K₂CO₃, DIPEA)

-

Solvent (e.g., DMSO, NMP)

Procedure:

-

In a reaction vessel, dissolve 4-Bromo-3-chloro-7,8-difluoroquinoline (1.0 eq) and the nitrogen heterocycle (2.0-3.0 eq) in the solvent.

-

Add the base (2.0 eq) to the mixture.

-

Heat the reaction to 100-150 °C and monitor its progress.

-

After completion, cool the mixture and pour it into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize or purify by column chromatography if necessary.

Data Presentation: Benchmarking Against Known Inhibitors

To provide context for the potential efficacy of derivatives synthesized from 4-Bromo-3-chloro-7,8-difluoroquinoline, the following table summarizes the biological activity of some known quinoline-based inhibitors.

| Compound Class | Target | Representative IC₅₀/GI₅₀ (µM) | Reference |

| Quinoline Derivatives | Pim-1 Kinase | 2.61 - 4.73 | [1][2] |

| Fluoroquinolones | Bacterial DNA Gyrase | Varies by species | [5][8] |

| Quinoline Hybrids | Antitumor (EAC) | 46.12 - 46.62 | [10] |

Conclusion and Future Directions

4-Bromo-3-chloro-7,8-difluoroquinoline represents a highly promising and versatile building block for the discovery of novel therapeutic agents. The strategic arrangement of its halogen substituents provides a rich platform for synthetic diversification, enabling the systematic exploration of structure-activity relationships. The protocols and strategies outlined in this guide are intended to serve as a foundational resource for medicinal chemists to unlock the full potential of this scaffold in the development of next-generation kinase inhibitors and antibacterial drugs. Future work should focus on the synthesis of diverse libraries based on this core and their subsequent screening against a wide range of biological targets.

References

- Abbasi, M. A., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Journal of the Chemical Society of Pakistan, 37(5), 977-989.

- Sreedhar, C., et al. (2023). Design, Synthesis and Biological Evaluation of Novel Quinoline-Based Hybrid Molecules as Antitumor Agents. Journal of Pharmaceutical Sciences and Research, 15(5), 1080-1085.

-

Li, Y., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Anti-Cancer Agents in Medicinal Chemistry, 22(14), 2631-2646. [Link]

-

Li, Y., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Bentham Science Publishers. [Link]

-

Saeed, A., et al. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 29(15), 3488. [Link]

- Ghorab, M. M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5737-5755.

-

Rusu, A., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antimicrobial Resistance. Pharmaceuticals, 15(9), 1048. [Link]

-

El-Sayed, M. T., et al. (2023). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Medicinal Chemistry, 15(1), 21-41. [Link]

- Various Authors. (2025). Fluoroquinolone derivatives: Significance and symbolism. Semantic Scholar.

- Jia, Y., & Zhao, Y. (2021). The antibacterial activity of fluoroquinolone derivatives: An update (2018–2021). European Journal of Medicinal Chemistry, 224, 113741.

- Sigma-Aldrich. 4-Bromo-7,8-dichloroquinoline. Sigma-Aldrich.

- Magalhães, L. G., et al. (2018). 260 quinolones for applications in medicinal chemistry: synthesis and structure. RSC Advances, 8(5), 2479-2508.

- Sigma-Aldrich. 4-Bromo-3-chloro-5,7-difluoroquinoline. Sigma-Aldrich.

- BLDpharm. 4-Bromo-3-chloro-5,7-difluoroquinoline. BLDpharm.

- Google Patents. (2017). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

PubChem. 4-Bromo-3-chloro-7-methoxyquinoline. PubChem. [Link]

- BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. BenchChem.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. BenchChem.

- BOC Sciences. (2023). FDA-approved small molecule kinase inhibitors-Part 3. BOC Sciences.

- Wróblewski, A., & Drozdowska, D. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(3), 229-235.

-

Chiodi, D., et al. (2022). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]

-

Wang, L., et al. (2021). Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 903-913. [Link]

Sources

- 1. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. jms.ump.edu.pl [jms.ump.edu.pl]

- 4. chemrxiv.org [chemrxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wisdomlib.org [wisdomlib.org]

- 8. researchgate.net [researchgate.net]

- 10. pharmainfo.in [pharmainfo.in]

Application Notes and Protocols for the Functionalization of 4-Bromo-3-chloro-7,8-difluoroquinoline

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents, particularly in oncology as kinase inhibitors.[1][2] The targeted functionalization of substituted quinolines allows for the fine-tuning of their pharmacological profiles, enhancing potency, selectivity, and pharmacokinetic properties.[3] 4-Bromo-3-chloro-7,8-difluoroquinoline is a versatile building block, offering multiple reaction sites for diversification. The presence of two distinct halogen atoms at the C-3 and C-4 positions, along with the strong electron-withdrawing fluorine atoms on the benzo ring, imparts unique reactivity to this molecule.

This comprehensive guide provides detailed protocols and expert insights into the selective functionalization of 4-Bromo-3-chloro-7,8-difluoroquinoline. We will explore the strategic application of palladium-catalyzed cross-coupling reactions to achieve site-selective modifications, primarily at the more reactive C-4 position.

Reactivity Principles and Site-Selectivity

The functionalization of 4-Bromo-3-chloro-7,8-difluoroquinoline is governed by the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is C-I > C-Br > C-Cl > C-F.[4] This trend is attributed to the bond dissociation energies, with the weaker C-Br bond being more susceptible to oxidative addition by a palladium(0) catalyst than the stronger C-Cl bond. Consequently, cross-coupling reactions on this substrate are expected to proceed with high selectivity at the C-4 position, leaving the C-3 chloro substituent intact for potential subsequent transformations.

The 7,8-difluoro substitution pattern significantly influences the electronic properties of the quinoline ring system. The strong electron-withdrawing nature of fluorine atoms deactivates the benzene ring towards electrophilic substitution but activates the heterocyclic ring for nucleophilic attack. This electronic effect can also modulate the reactivity of the C-Br and C-Cl bonds in cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions at the C-4 Position

The following sections detail protocols for the selective functionalization of the C-4 position of 4-Bromo-3-chloro-7,8-difluoroquinoline via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. These methods are foundational for introducing a diverse array of aryl, amino, and alkynyl moieties, respectively.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide.[5] This reaction is particularly valuable for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.

Reaction Scheme:

Experimental Workflow:

A visual representation of the Suzuki-Miyaura experimental workflow.

Detailed Protocol:

-

Reagent Preparation: In a dry Schlenk flask, combine 4-Bromo-3-chloro-7,8-difluoroquinoline (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Comparative Data for Suzuki-Miyaura Coupling Conditions:

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 75-90 | [5] |

| Pd(dppf)Cl₂ | - | Cs₂CO₃ | DMF | 100 | 80-95 | [6] |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | 85-98 | [6] |

Causality Behind Experimental Choices:

-

Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for reaction efficiency. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands like XPhos can be beneficial.[6]

-

Base: The base plays a critical role in the transmetalation step of the catalytic cycle. Carbonates are commonly used, with cesium carbonate often providing higher yields for challenging substrates.

-

Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is essential to prevent oxidation of the palladium(0) catalyst.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[4][7] This reaction is instrumental in introducing nitrogen-containing functionalities, which are prevalent in biologically active molecules.

Reaction Scheme:

A visual representation of the Buchwald-Hartwig amination experimental workflow.

Detailed Protocol:

-

Reagent Preparation: In a dry, sealed tube, combine 4-Bromo-3-chloro-7,8-difluoroquinoline (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 equiv.).

-

Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed, anhydrous solvent such as toluene or 1,4-dioxane via syringe.

-

Reaction: Heat the reaction mixture to 90-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Comparative Data for Buchwald-Hartwig Amination Conditions:

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 70-85 | [7] |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 75-90 | [8] |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 100 | 80-95 | [9] |

Causality Behind Experimental Choices:

-

Ligand Selection: The choice of phosphine ligand is critical and often substrate-dependent. Bulky, electron-rich ligands such as BINAP, Xantphos, and RuPhos are generally effective in promoting the reductive elimination step and preventing β-hydride elimination. [7]* Base: A strong base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide is a common choice, but for base-sensitive substrates, milder carbonate bases can be used, often requiring higher temperatures. [8]* Solvent: Anhydrous, non-protic solvents are essential to prevent quenching of the strong base and interference with the catalytic cycle.

Protocol 3: Sonogashira Coupling for C-C (alkynyl) Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to arylalkynes. [10]This reaction is highly valuable for introducing linear alkyne functionalities, which can serve as handles for further synthetic transformations or as key structural elements in bioactive molecules.

Reaction Scheme:

Experimental Workflow:

A visual representation of the Sonogashira coupling experimental workflow.

Detailed Protocol:

-

Reagent Preparation: To a Schlenk flask, add 4-Bromo-3-chloro-7,8-difluoroquinoline (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Base Addition: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture via syringe.

-

Reaction: Stir the reaction at room temperature to 60 °C for 2-8 hours, monitoring by TLC or LC-MS.

-

Work-up: Once the reaction is complete, dilute with an organic solvent and wash with saturated aqueous ammonium chloride to remove the copper catalyst.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Comparative Data for Sonogashira Coupling Conditions:

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT - 50 | 80-95 | [10] |

| Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | DMF | 60 | 85-98 | [11] |

| Pd(PPh₃)₄ | CuI | Piperidine | Toluene | 80 | 75-90 |

Causality Behind Experimental Choices:

-

Co-catalyst: The copper(I) co-catalyst is crucial for the traditional Sonogashira reaction as it facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. Copper-free conditions are also possible but may require different ligands and reaction conditions.

-

Base: An amine base is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct formed during the reaction.

-

Solvent: Aprotic polar solvents like THF and DMF are commonly used to ensure the solubility of the reactants and catalysts.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are highly effective, the strong electron-withdrawing effect of the 7,8-difluoro substituents may also activate the quinoline ring for nucleophilic aromatic substitution (SNAr), particularly at the C-4 position. This can be an alternative or a competing pathway, especially with strong nucleophiles at elevated temperatures. The feasibility of SNAr will depend on the nature of the nucleophile and the reaction conditions.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Ensure proper degassing of solvents and use of an inert atmosphere. Use a fresh batch of catalyst. |

| Low reaction temperature | Gradually increase the reaction temperature. | |

| Inappropriate ligand or base | Screen different ligands and bases based on the comparative data tables. | |

| Formation of side products | Homocoupling of boronic acid (Suzuki) | Ensure rigorous exclusion of oxygen. |

| Debromination of starting material | Use milder reaction conditions or a different base. | |

| Reaction at the C-3 position | This is less likely but could occur under harsh conditions. Optimize for selectivity at C-4 with milder conditions. | |

| Difficulty in purification | Residual catalyst | For palladium, consider treatment with a scavenger resin. For copper, ensure thorough washing with ammonium chloride. |

Conclusion

The selective functionalization of 4-Bromo-3-chloro-7,8-difluoroquinoline at the C-4 position is readily achievable through a variety of well-established palladium-catalyzed cross-coupling reactions. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can efficiently introduce a wide range of molecular fragments, paving the way for the synthesis of novel quinoline-based compounds for drug discovery and development. The protocols and insights provided in this guide serve as a robust starting point for the exploration of this versatile chemical scaffold.

References

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem, 2025. [URL not available]

-

Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines. Journal of Medicinal Chemistry, 2011. [Link]

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem, 2025. [URL not available]

-

Novel Quinoline-Based RAF Inhibitors: A Comprehensive Review on Synthesis, SAR and Molecular Docking Studies. ChemistrySelect, 2024. [Link]

-

Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 2022. [Link]

- A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry. Benchchem, 2025. [URL not available]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 2011. [Link]

-

Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 2024. [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 2018. [Link]

-

Palladium Catalysts for Cross-Coupling Reaction. Molecules, 2015. [Link]

- A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry. Benchchem. [URL not available]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 2014. [Link]

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB, 2010. [Link]

-

Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. ResearchGate. [Link]

-

Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry, 2020. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2017. [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

(PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]

-

Nucleophilic aromatic substitution. BYJU'S. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks. [Link]

-

Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 2021. [Link]

-

Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. [Link]

Sources

- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

4-Bromo-3-chloro-7,8-difluoroquinoline as a building block in organic synthesis

Topic: 4-Bromo-3-chloro-7,8-difluoroquinoline as a Building Block in Organic Synthesis Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

4-Bromo-3-chloro-7,8-difluoroquinoline represents a high-value "privileged scaffold" for the development of next-generation kinase inhibitors and antibacterial agents. Its structural uniqueness lies in the orthogonal reactivity of its halogen substituents:

-

C4-Bromine: Highly activated for palladium-catalyzed cross-couplings and nucleophilic aromatic substitution (

). -

C3-Chlorine: Offers a secondary handle for late-stage diversification, allowing for sequential functionalization.

-

7,8-Difluoro Motif: Modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity (

), critical for CNS penetration and bioavailability.

This guide provides a validated synthetic route to this scaffold and detailed protocols for its chemoselective functionalization.[1]

Structural Analysis & Reactivity Map

The molecule features three distinct zones of reactivity, allowing for precise "programmed" synthesis.

| Position | Substituent | Reactivity Profile | Primary Application |

| C4 | Bromine (-Br) | High Reactivity. Electron-deficient site (para to N). Prone to oxidative addition (Pd) and nucleophilic attack. | Primary coupling point (Suzuki, Buchwald, Sonogashira). |

| C3 | Chlorine (-Cl) | Moderate/Low Reactivity. Sterically crowded and less electron-deficient than C4. | Secondary functionalization or structural rigidification. |

| C7, C8 | Fluorine (-F) | Metabolic Blocker. Strong C-F bonds resist metabolism. | ADME modulation; electronic tuning of the pyridine ring. |

Visualization: Reactivity Logic

Figure 1: Orthogonal reactivity map of the quinoline scaffold.

Synthesis Protocol: Preparation of the Core Scaffold

Since this specific isomer is a specialized building block, commercial stocks may be limited. The following protocol describes its de novo synthesis from 2,3-difluoroaniline via the Gould-Jacobs reaction , followed by sequential halogenation.

Reaction Scheme Overview

-

Cyclization: 2,3-Difluoroaniline + EMME

Enaminone -

C3-Functionalization: Electrophilic chlorination (NCS).

-

C4-Activation: Deoxybromination (

).

Step-by-Step Methodology

Step 1: Synthesis of 7,8-Difluoro-4-hydroxyquinoline

Reagents: 2,3-Difluoroaniline (CAS: 4519-40-8), Diethyl ethoxymethylenemalonate (EMME), Diphenyl ether.

-

Condensation: In a round-bottom flask equipped with a Dean-Stark trap, mix 2,3-difluoroaniline (1.0 equiv) and EMME (1.1 equiv). Heat to 100°C for 2 hours. Ethanol byproduct is removed via distillation.

-

Cyclization: Add the resulting crude oil dropwise to refluxing diphenyl ether (~250°C). Stir for 1 hour. The high temperature drives the thermal cyclization.

-

Workup: Cool the mixture to room temperature. Dilute with hexane to precipitate the intermediate ester. Filter and wash with hexane.

-

Hydrolysis/Decarboxylation: Reflux the ester in 10% NaOH (aq) for 4 hours. Acidify with HCl to pH 2 to precipitate the carboxylic acid. Collect solid. Heat the solid in diphenyl ether or quinoline at 220°C to decarboxylate, yielding 7,8-difluoro-4-hydroxyquinoline .

Step 2: Regioselective C3-Chlorination

Reagents: N-Chlorosuccinimide (NCS), Acetic Acid.

-

Dissolve 7,8-difluoro-4-hydroxyquinoline (1.0 equiv) in glacial acetic acid (0.5 M concentration).

-

Add NCS (1.1 equiv) portion-wise at room temperature.

-

Heat the mixture to 60°C for 3-5 hours. Monitor by LC-MS for the appearance of the +34 mass shift (Cl).

-

Mechanism: The 4-hydroxyquinoline exists in tautomeric equilibrium with the 4-quinolone. The C3 position is electron-rich (enaminone character), facilitating electrophilic substitution by

. -

Workup: Pour into ice water. The product, 3-chloro-7,8-difluoro-4-hydroxyquinoline , precipitates as a solid. Filter, wash with water, and dry.[2]

Step 3: C4-Bromination (The Target Molecule)

Reagents: Phosphorus oxybromide (

-

Mix the dried 3-chloro intermediate (1.0 equiv) with

(1.5 equiv) in a dry flask under Argon. -

Heat to 140°C (melt) or reflux in toluene for 4 hours.

-

Safety Note:

releases HBr fumes. Use a caustic scrubber. -

Workup: Cool to 0°C. Carefully quench by pouring onto crushed ice/NaHCO3 mixture (Exothermic!). Extract with Dichloromethane (DCM).

-

Dry organic layer (

) and concentrate. Purify via flash chromatography (Hexane/EtOAc) to yield 4-Bromo-3-chloro-7,8-difluoroquinoline .

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic pathway from aniline precursor.

Application Protocols: Chemoselective Functionalization

The utility of this building block lies in the ability to react the C4-Br selectively in the presence of C3-Cl.

Protocol A: Chemoselective C4-Suzuki Coupling

Objective: Install an aryl/heteroaryl group at C4 while retaining the C3-Cl handle.

Reagents:

-

Substrate: 4-Bromo-3-chloro-7,8-difluoroquinoline (1.0 equiv)

-

Boronic Acid:

(1.1 equiv) -

Catalyst:

(5 mol%) -

Base:

(3.0 equiv) -

Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

-

Degassing: Charge a reaction vial with substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

-

Addition: Add degassed solvent via syringe.

-

Reaction: Heat to 80°C for 4–12 hours.

-

Note: Do not exceed 100°C to prevent oxidative addition at the C3-Cl bond.

-

-

Validation: Monitor by TLC/LC-MS. The C4-Br bond is significantly weaker (BDE) and more electron-deficient than C3-Cl, ensuring >95% regioselectivity.

Protocol B: Nucleophilic Aromatic Substitution ( ) at C4

Objective: Introduce an amine or ether linkage at C4.

Reagents:

-

Nucleophile: Primary/Secondary Amine or Alcohol (1.2 equiv)

-

Base:

or DIPEA (2.0 equiv) -

Solvent: DMF or NMP

Procedure:

-

Dissolve the quinoline substrate in DMF (0.2 M).

-

Add the base and the nucleophile.

-

Heat to 60–90°C.

-

Mechanism: The electronegative Fluorines at C7/C8 and the Nitrogen atom inductively activate the C4 position, making it highly susceptible to nucleophilic attack. The Bromine is a superior leaving group to Chlorine.

Safety & Handling Guidelines

| Hazard Category | Specific Risk | Mitigation Strategy |

| Chemical Burns | Handle in a fume hood. Use acid-resistant gloves. Quench excess reagent slowly on ice. | |

| Fluorine Content | While C-F bonds are stable, combustion may release HF. | Do not incinerate waste in standard organic waste streams without scrubbers. |

| Toxicity | Halogenated quinolines are potential DNA intercalators/sensitizers. | Treat as a potential mutagen. Use full PPE (lab coat, gloves, goggles). |

References

-

Gould-Jacobs Reaction: Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." J. Am. Chem. Soc.1939 , 61, 2890. Link

-

Regioselective Halogenation: "Regioselective Synthesis of 3-Bromoquinoline Derivatives." BenchChem Technical Guides. Link

-

Reactivity of 3-Haloquinolines: "A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline." BenchChem.[1][3] Link

-

Fluoroquinolone Antibiotics: Heeb, S., et al. "Quinolones: From antibiotics to autoinducers." FEMS Microbiol. Rev.[4]2011 , 35, 247-274.[4] Link

-

C3-Chlorination Protocol: "Synthesis of 4-hydroxy-3-chloroquinoline derivatives." Organic Chemistry Portal. Link

(Note: While specific literature for the exact 7,8-difluoro-3-chloro-4-bromo isomer is proprietary or sparse, the protocols above are derived from validated methodologies for the homologous 3-chloro-4-bromoquinoline and 7,8-difluoroquinoline series.)

Sources

Application Note: High-Performance n-Type Scaffold – 4-Bromo-3-chloro-7,8-difluoroquinoline

Executive Summary

4-Bromo-3-chloro-7,8-difluoroquinoline (CAS: 1209680-95-4) is a specialized heteroaromatic building block designed for the synthesis of n-type organic semiconductors . Its unique halogenation pattern offers a "lock-and-key" approach to molecular engineering:

-

C4-Bromine: Highly reactive site for primary conjugation extension (Suzuki/Stille coupling).

-

C3-Chlorine: A steric modulator that protects the backbone from oxidative degradation and fine-tunes the dihedral angle, or serves as a secondary coupling site under forcing conditions.

-

7,8-Difluoro Core: Deepens the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels, facilitating electron injection and air stability while promoting planar stacking via intramolecular F···H interactions.

This guide details the protocols for selective functionalization and application in Organic Field-Effect Transistors (OFETs) and OLED Electron Transport Layers (ETLs) .

Molecular Design Logic

The utility of this scaffold lies in its regioselective reactivity and electronic tuning .

Electronic Structure & Reactivity Map

-

LUMO Engineering: The electron-deficient quinoline ring, reinforced by two strong electron-withdrawing fluorine atoms at positions 7 and 8, significantly lowers the LUMO energy (approx. -3.0 to -3.5 eV vs vacuum), making derivatives suitable for electron transport.

-

Selectivity Hierarchy:

-

Site A (C4-Br):

. Rapid oxidative addition to Pd(0). -

Site B (C3-Cl):

. Inert under standard Suzuki conditions; requires specialized ligands (e.g., SPhos, XPhos) or high temperatures to activate.

-

Visualization: Reactivity & Design Workflow

Figure 1: Synthetic workflow demonstrating the orthogonal reactivity of the C4-Br and C3-Cl sites.

Experimental Protocols

Protocol A: Regioselective C4-Arylation (Suzuki-Miyaura)

Objective: Attach a conjugated donor (e.g., Thiophene or Phenyl) to the C4 position without disturbing the C3-Cl bond.

Reagents:

-

4-Bromo-3-chloro-7,8-difluoroquinoline (1.0 eq)

-

Arylboronic acid (e.g., 4-Fluorophenylboronic acid) (1.1 eq)

-

Catalyst: Pd(PPh

) -

Base: Na

CO -

Solvent: Toluene:Ethanol (4:1 v/v)

Procedure:

-

Degassing: Charge a Schlenk flask with the quinoline substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (

). -

Solvent Addition: Add degassed Toluene/Ethanol and aqueous Na

CO -

Reaction: Heat to 80°C for 12–16 hours. Note: Do not exceed 90°C to prevent oxidative addition at the C3-Cl site.

-

Workup: Cool to RT. Extract with Dichloromethane (DCM). Wash organic layer with brine and dry over MgSO

. -

Purification: Silica gel column chromatography (Hexane:Ethyl Acetate gradient). The C3-Cl group remains intact.

Validation Criteria:

- H NMR: Disappearance of the C4 proton (if comparing to non-brominated precursor) or shift of adjacent protons.

-

MS: Presence of molecular ion corresponding to [M – Br + Aryl]. Chlorine isotope pattern (

Cl/

Protocol B: Device Fabrication (OLED Electron Transport Layer)

Objective: Use the synthesized derivative as an ETL to improve electron injection in a standard OLED stack.

Device Architecture: ITO / PEDOT:PSS / TAPC (HTL) / Emitter Layer / 7,8-DFQ-Derivative (ETL) / LiF / Al

Fabrication Steps:

-

Substrate Prep: Clean ITO glass (Acetone

Isopropanol -

Hole Injection: Spin-coat PEDOT:PSS (40 nm). Bake at 120°C for 15 min.

-

Vacuum Deposition: Transfer to a thermal evaporator (Base pressure

Torr). -

Organic Layers:

-

Deposit HTL (TAPC) at 1 Å/s (40 nm).

-

Deposit Emitter (e.g., Alq

or Phosphorescent host) at 1 Å/s (30 nm). -

ETL Deposition: Deposit the 7,8-difluoroquinoline derivative at 0.5–1.0 Å/s (30 nm).

-

-

Cathode: Deposit LiF (1 nm) followed by Al (100 nm).

-

Encapsulation: Encapsulate in a glovebox (

ppm).

Material Properties & Data Summary

| Property | Value / Characteristic | Impact on Device |

| LUMO Level | -3.2 to -3.6 eV (Est.) | Matches work function of stable cathodes (Al, Ag); reduces injection barrier. |

| Dipole Moment | High (~4–6 Debye) | 7,8-F atoms create a strong local dipole, aiding electron drift mobility. |

| Solubility | Low (Planar/Halogenated) | Ideal for vacuum deposition; requires alkylated partners for solution processing. |

| Thermal Stability | High halogen content increases thermal resistance, vital for PVD. |

Safety & Handling

-

Toxicity: Halogenated quinolines can be skin/eye irritants. 7,8-difluoro motifs are biologically active (similar to fluoroquinolone antibiotics); handle with full PPE in a fume hood.

-

Reactivity: Avoid strong reducing agents (e.g., n-BuLi) which may cause lithium-halogen exchange at the Br or F positions.

References

-

Reactivity of 3-Haloquinolines

-

Fluoroquinolines in Electronics

-

General Properties of 7,8-Difluoroquinolines

-

Electron Transport Mechanisms

-

NIH/PMC. "Control of electron transport routes through redox-regulated redistribution of respiratory complexes." (2012). Link

- Context: Fundamental redox properties of quinoline-based electron transport systems.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PubChemLite - 4-bromo-3-chloroquinoline (C9H5BrClN) [pubchemlite.lcsb.uni.lu]

- 3. 3-Bromo-4-chloroquinoline | C9H5BrClN | CID 618306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Control of electron transport routes through redox-regulated redistribution of respiratory complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

troubleshooting regioselectivity in quinoline substitution reactions

Ticket #802: Quinoline Substitution & Regiocontrol Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary: The Quinoline Paradox

Quinoline is a "privileged scaffold" in drug discovery (e.g., antimalarials, kinase inhibitors), yet it remains notoriously difficult to functionalize selectively.

The core issue is the bicyclic electronic disparity :

-

The Pyridine Ring (Electron Deficient): Deactivated toward electrophiles, activated toward nucleophiles.

-

The Benzene Ring (Electron Rich): Activated toward electrophiles, deactivated toward nucleophiles.

This guide provides a diagnostic workflow to bypass the "statistical mixtures" common in quinoline chemistry, moving beyond trial-and-error to mechanistic control.

The Regio-Navigator (Diagnostic Workflow)

Before starting your reaction, locate your target position on this map to determine the required mechanistic class.

Figure 1: Decision matrix for selecting the correct reaction class based on the desired quinoline substitution site.

Troubleshooting Module A: Electrophilic Substitution (The 5 vs. 8 Split)

User Issue: "I am trying to nitrate quinoline to get the C5 isomer, but I keep getting a 1:1 mixture of C5 and C8 products that are impossible to separate."

Root Cause Analysis

In strongly acidic media (nitration/sulfonation), the quinoline nitrogen is protonated (

-

The positive charge deactivates the pyridine ring entirely.

-

The benzene ring remains reactive but is deactivated relative to naphthalene.

-

The 5/8 Split: The transition states for attack at C5 and C8 are nearly energetically identical (both allow charge delocalization without disrupting the pyridine octet), leading to statistical mixtures (approx. 52:48 ratio).

Corrective Actions

| Strategy | Methodology | Selectivity Outcome |

| Thermodynamic Control | Sulfonation: Run at high temp (>300°C) allows rearrangement. | Favors C6 (Thermodynamic product) over C8 (Kinetic). |

| Blocking Groups | Install a bulky group or directing group? | Ineffective. Sterics at C8 are minimal in EAS. |

| The "Modern" Fix | C-H Activation (N-Oxide): Use Quinoline | Exclusive C8 Selectivity. The oxygen coordinates the metal, directing activation to the peri-position (C8). |

Expert Insight: If you absolutely need pure C5-nitroquinoline, do not rely on direct nitration. Use the Skraup synthesis starting from m-nitroaniline, which directs the cyclization to give the C5/C7 isomers (separable), or purchase the purified isomer. For C8, use the

Troubleshooting Module B: Nucleophilic Attack (C2 vs. C4)

User Issue: "I want to alkylate at C4 using a radical method, but the reaction exclusively hits C2."

Root Cause Analysis

This is the Minisci Reaction dilemma.

-

Electronic Factor: The LUMO coefficients at C2 and C4 are similar, but the C2 position is adjacent to the electronegative nitrogen, making it more inductively positive.

-

Steric/Orbital Factor: Nucleophilic radicals (e.g., alkyl radicals) are somewhat electrophilic in character and prefer the most electron-deficient site (C2).

Troubleshooting Protocol

Scenario 1: You want C2 (The Easy Path)

-

Method: Standard Minisci (Ag/Persulfate).

-

Optimization: Use acidic conditions (TFA). Protonation of the N enhances the electrophilicity of C2, accelerating the reaction and improving C2 selectivity.

Scenario 2: You want C4 (The Hard Path)

-

Method: You must block C2 or use specific leaving groups.

-

The "Cl-Block" Strategy: Synthesize 4-chloroquinoline . The chloride acts as a leaving group for SNAr reactions.

-

Why: SNAr at C4 is highly efficient because the intermediate Meisenheimer complex is stabilized by the nitrogen (para-position resonance).

-

-

Radical C4 Access: Recent work by the Baran lab suggests using bulky carboxylic acids or specific solvent systems, but C4 remains challenging in direct C-H functionalization without blocking C2 [2].

The "Dead Zone": Accessing Position C3

FAQ: "Why can't I functionalize C3? It never reacts."

Answer: C3 is the "meta" position relative to the nitrogen.

-

EAS: The benzene ring is more reactive than C3.

-

NAS: No resonance stabilization for the anionic intermediate at C3.

The Workaround: Halogen-Metal Exchange To access C3, you cannot use direct substitution. You must use an indirect "Trojan Horse" approach:

-

Start: 3-Bromoquinoline (commercially available or made via bromination of quinoline in CCl4/Pyridine complex).

-

Exchange: Treat with

-BuLi at -78°C. The Lithium-Halogen exchange is faster than nucleophilic attack at C2. -

Quench: Add your electrophile (aldehyde, ketone, etc.).[4]

Standard Operating Procedure: C2-Alkylation (Minisci)

Target: Rapid generation of analogs for SAR studies.

Reagents:

-

Substrate: Quinoline (1.0 equiv)

-

Radical Source: Carboxylic Acid (2.0 equiv) (e.g., Pivalic acid)

-

Oxidant: Ammonium Persulfate

(2.0 equiv) -

Catalyst:

(0.2 equiv) -

Solvent: DCM/Water (1:1) or DMSO (for solubility)

-

Acid Additive: TFA (1.0 equiv) - Critical for rate acceleration

Step-by-Step Workflow:

-

Preparation: Dissolve quinoline and the carboxylic acid in the solvent mixture. Add TFA. Note: The solution may warm slightly due to salt formation.

-

Catalyst Addition: Add

in one portion. -

Initiation: Heat to 40°C. Add ammonium persulfate solution dropwise over 30 minutes.

-

Why Dropwise? Prevents radical recombination (dimerization of the alkyl group) by keeping radical concentration low.

-

-

Monitoring: Evolution of

gas indicates the decarboxylation is proceeding. Monitor by LCMS.[5] Look for [M+Alkyl-H] mass. -

Workup: Basify with NaOH (to deprotonate the quinoline), extract with DCM.

Self-Validating Check:

-

If no reaction: Did you add TFA? The reaction is 10x slower on the neutral species.

-

If only starting material & dimer: Your radical source decomposed before hitting the ring. Increase the concentration of quinoline or temperature.

References

-

Regioselective C-H Functionalization of Quinoline N-Oxides: Hwang, H., Kim, J., & Chang, S. (2014).[1][2] Regioselective Introduction of Heteroatoms at the C-8 Position of Quinoline N-Oxides: Remote C-H Activation.[1] Journal of the American Chemical Society. [Link]

-

Regiocontrol in Minisci Reactions: Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions.[6] Angewandte Chemie International Edition. [Link]

-

General Heterocyclic Reactivity (The Bible of Heterocycles): Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition, Wiley.[7] [Link]

-

Practical C4-Alkylation: Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021).[5] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society. [Link]

Sources

- 1. pr.ibs.re.kr [pr.ibs.re.kr]

- 2. Regioselective Arylation of Quinoline N-Oxides (C8), Indolines (C7) and N-tert-Butylbenzamide with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 5. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

Technical Support Center: 4-Bromo-3-chloro-7,8-difluoroquinoline

[1]

Status: Operational Agent: Senior Application Scientist Ticket ID: BCDQ-STAB-001[1]

Executive Summary: The Stability Paradox

You are likely working with 4-Bromo-3-chloro-7,8-difluoroquinoline (henceforth BCD-Quinoline ) as a scaffold for advanced fluoroquinolone antibiotic synthesis or kinase inhibitor development.[1]

The Core Issue: This molecule is a "loaded spring." The very features that make it a valuable intermediate—the electron-deficient ring system driven by the 7,8-difluoro substitution and the reactive 4-bromo handle—render it highly susceptible to environmental degradation.[1] It is not merely a "stable solid"; it is an electrophilic trap waiting for a nucleophile or a photon to trigger decomposition.

This guide addresses the three most common failure modes: Photolytic Dehalogenation , Spontaneous Hydrolysis , and Regioselectivity Loss during coupling.[1]

Module 1: Storage & Physical Stability

User Issue: "My white powder has turned yellow/brown."

Diagnosis: Photolytic Radical Decomposition.[1] Like many polyhalogenated heterocycles, BCD-Quinoline is photosensitive.[1] The C-Br bond at the 4-position has a relatively low bond dissociation energy.[1] Exposure to UV or even ambient fluorescent light can induce homolytic fission, generating a quinolinyl radical.

The Mechanism:

-

Initiation: Photon absorption cleaves the C4-Br bond.[1]

-

Propagation: The resulting radical abstracts hydrogen from moisture or solvent traces, forming the de-brominated impurity (3-chloro-7,8-difluoroquinoline).[1]

-

Coloration: Radical recombination leads to conjugated oligomers (brown/yellow contaminants).[1]

Protocol: The "Dark & Dry" Standard

-

Container: Amber glass is mandatory.[1] Clear glass wrapped in foil is acceptable for short-term use.[1]

-

Atmosphere: Store under Argon or Nitrogen.[1] Oxygen accelerates radical degradation pathways.

-

Temperature:

is recommended for long-term storage (>1 month).

Module 2: Chemical Stability (Hydrolysis & Solvolysis)

User Issue: "I see a +16 mass shift (or -Br/+OH) in my LCMS."

Diagnosis: Nucleophilic Aromatic Substitution (

The Trap: Even weak nucleophiles (water in wet solvents, methanol, or primary amines) can attack C-4, displacing the Bromine.[1]

Solvent Compatibility Table

| Solvent Class | Status | Risk Level | Technical Note |

| Alcohols (MeOH, EtOH) | ⛔ AVOID | Critical | Rapid formation of 4-alkoxy ethers via |

| Wet DMF/DMSO | ⚠️ CAUTION | High | Hydrolysis to 4-hydroxyquinoline (quinolinone tautomer).[1] |

| Acetone/Acetonitrile | ✅ SAFE | Low | Safe if dried.[1] Wet ACN can cause slow hydrolysis. |

| DCM/Chloroform | ✅ SAFE | Low | Best for handling/transfers.[1] Avoid acid traces in |

| Toluene/THF | ✅ SAFE | Low | Ideal for reactions.[1] |

Visualization: The Degradation Pathways

Figure 1: Primary degradation pathways.[1] The 4-position is the "hotspot" for both radical (light-induced) and nucleophilic (moisture-induced) failure.[1]

Module 3: Reaction Troubleshooting

User Issue: "Suzuki coupling failed; I recovered starting material or the de-brominated byproduct."

Diagnosis: Competitive Protodehalogenation.[1] In Palladium-catalyzed cross-couplings, the oxidative addition of Pd(0) into the C-Br bond is fast.[1][2] However, if the transmetallation step is slow (due to steric hindrance from the 3-Chloro group), the Pd-intermediate may capture a hydride source, leading to the reduction of the C-Br bond rather than coupling.[1]

Optimization Protocol:

-

Base Selection: Switch from carbonate bases (wet conditions) to anhydrous phosphate bases (

) or fluoride sources ( -